(2R,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid
Description
This compound is a chiral pyrrolidine derivative featuring:
- Fmoc protection: The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group at the N-terminus, a staple in solid-phase peptide synthesis (SPPS) for temporary amine protection under basic conditions.
- Stereochemistry: The 2R,5R configuration, critical for its conformational behavior and interactions in chiral environments.
- Substituents: A phenyl group at position 5 and a carboxylic acid at position 2, contributing to hydrophobicity and reactivity, respectively.
- Molecular weight: 413.47 g/mol (CAS 269078-69-5).
Its primary applications include peptide synthesis and as a chiral building block in medicinal chemistry.
Properties
IUPAC Name |
(2R,5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)24-15-14-23(17-8-2-1-3-9-17)27(24)26(30)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-24H,14-16H2,(H,28,29)/t23-,24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEBFSSXASHKSF-DNQXCXABSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N([C@H]1C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (2R,5R)-5-phenylpyrrolidine-2-carboxylic acid and 9H-fluorene-9-methanol.
Protection of the Amino Group: The amino group of the pyrrolidine is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as triethylamine.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process is optimized for yield and purity, often involving automated systems for the addition of reagents and purification steps. Industrial methods may also include the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed under acidic conditions, typically using piperidine in DMF (dimethylformamide).
Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group is replaced by other functional groups.
Coupling Reactions: It is commonly used in peptide synthesis, where it reacts with other amino acids to form peptide bonds.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Coupling Reactions: Reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are used to facilitate peptide bond formation.
Major Products
The major products formed from these reactions include deprotected amino acids, peptides, and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (2R,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid is extensively used in the synthesis of peptides and other complex organic molecules. Its role as a protecting group allows for the selective formation of amide and ester bonds, which are crucial in the construction of peptides and proteins.
Biology
In biological research, this compound is used to synthesize peptides that are then studied for their biological activity. These peptides can be used as probes to study protein-protein interactions, enzyme activity, and other biological processes.
Medicine
In medicine, peptides synthesized using this compound are investigated for their potential therapeutic applications. These peptides can act as drugs or drug candidates, targeting specific proteins or pathways involved in diseases.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide-based drugs. Its use ensures the high purity and yield of the final product, which is essential for drug development and production.
Mechanism of Action
The mechanism by which (2R,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid exerts its effects is primarily through its role as a protecting group. The Fmoc group protects the amino group of the pyrrolidine, preventing unwanted reactions during the synthesis of peptides and other compounds. The Fmoc group is stable under basic conditions but can be easily removed under acidic conditions, allowing for the selective deprotection and subsequent reactions.
Comparison with Similar Compounds
Stereochemical Variants
Functional Group Modifications
Commercial Availability and Suppliers
- TCI Chemicals : Supplies Fmoc-protected analogs (e.g., piperidinecarboxylic acids).
Biological Activity
The compound (2R,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid represents a significant structure in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 365.43 g/mol. The structure features a pyrrolidine core modified with a phenyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For example, compounds derived from similar scaffolds have shown promising activity against various cancer cell lines, particularly A549 human lung adenocarcinoma cells.
Case Study: Anticancer Activity Assessment
A study evaluated the cytotoxic effects of several 5-oxopyrrolidine derivatives on A549 cells using the MTT assay. The results indicated a structure-dependent activity:
| Compound | Viability (%) | Notes |
|---|---|---|
| Control (Cisplatin) | 30% | Standard chemotherapeutic |
| Compound A | 78% | Weak activity |
| Compound B | 64% | Enhanced activity with 4-chlorophenyl substitution |
| Compound C | 61% | Further enhancement with 4-bromophenyl |
| Compound D | 66% | Notable cytotoxicity towards non-cancerous cells |
The study found that specific substitutions on the pyrrolidine ring significantly influenced the anticancer efficacy, with some compounds exhibiting reduced viability in cancer cells while maintaining lower toxicity in non-cancerous cells .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated, particularly against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens.
Case Study: Antimicrobial Screening
In another study, various derivatives were screened for their antimicrobial efficacy against clinically relevant pathogens:
| Pathogen | Compound Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus (MRSA) | Compound E | 8 µg/mL |
| Klebsiella pneumoniae | Compound F | 16 µg/mL |
| Escherichia coli | Compound G | 32 µg/mL |
The results indicated that certain modifications to the phenyl group enhanced antimicrobial activity, making these compounds viable candidates for further development as antibiotics targeting resistant strains .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets. The presence of the carboxylic acid group is crucial for its binding affinity to cellular receptors involved in apoptosis and cell cycle regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
